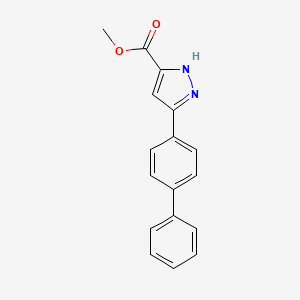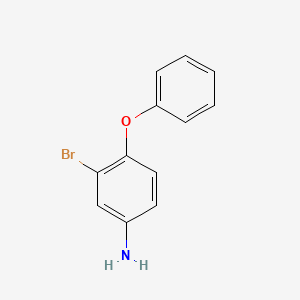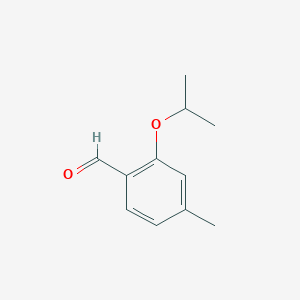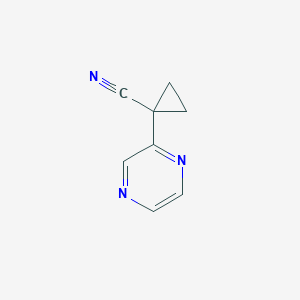![molecular formula C12H16ClN B3086485 N-[(2E)-3-Phenyl-2-propen-1-yl]cyclopropanamine hydrochloride CAS No. 1159700-17-0](/img/structure/B3086485.png)
N-[(2E)-3-Phenyl-2-propen-1-yl]cyclopropanamine hydrochloride
Vue d'ensemble
Description
N-[(2E)-3-Phenyl-2-propen-1-yl]cyclopropanamine hydrochloride, also known as PAC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in pharmaceutical research. PAC is a cyclopropane-containing amine compound that has shown promising results in various studies related to the treatment of neurological disorders, cancer, and inflammation.
Applications De Recherche Scientifique
Scientific Research Applications of N-[(2E)-3-Phenyl-2-propen-1-yl]cyclopropanamine Hydrochloride
Chemical Synthesis and Biological Evaluation
A novel series of derivatives, including pyrazole, isoxazole, benzoxazepine, benzothiazepine, and benzodiazepine, were synthesized using a multi-component cyclo-condensation reaction involving similar compounds. These derivatives were assessed for their antimicrobial and anti-inflammatory activities, showcasing the compound's relevance in the development of new therapeutic agents (Kendre, Landge, & Bhusare, 2015).
CNS Therapeutic Potential
N-[(2E)-3-Phenyl-2-propen-1-yl]cyclopropanamine hydrochloride and similar compounds have been indicated for potential use in treating various CNS-related conditions. These include schizophrenia, Rett’s syndrome, fragile X syndrome, Alzheimer’s disease, epilepsy, and drug addiction. The inhibition of lysine-specific demethylase 1 (LSD1) by these compounds suggests their therapeutic utility in these disease states, providing a new avenue for treatment options (Blass, 2016).
Synthesis of Neurotransmitter Analogues
The compound has been used in the synthesis of constrained analogues of neurotransmitters such as histamine and tryptamine. These analogues are known to inhibit monoamine oxidase and mimic hallucinogens, indicating their potential in neurochemical research and possibly in the treatment of certain psychiatric disorders (Faler & Joullié, 2007).
Propriétés
IUPAC Name |
N-[(E)-3-phenylprop-2-enyl]cyclopropanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N.ClH/c1-2-5-11(6-3-1)7-4-10-13-12-8-9-12;/h1-7,12-13H,8-10H2;1H/b7-4+; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCYKLGLDWNNFTR-KQGICBIGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCC=CC2=CC=CC=C2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1NC/C=C/C2=CC=CC=C2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2E)-3-Phenyl-2-propen-1-yl]cyclopropanamine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



amine hydrochloride](/img/structure/B3086404.png)
![{[4-(Benzyloxy)phenyl]methyl}(2-methylpropyl)amine hydrochloride](/img/structure/B3086418.png)





![4-methoxy-3-[5-(1H-pyrazol-1-yl)-1H-tetrazol-1-yl]aniline](/img/structure/B3086442.png)

![3-([(2E)-3-Phenyl-2-propen-1-yl]amino)-1-propanol hydrochloride](/img/structure/B3086452.png)
![sec-Butyl[(2E)-3-phenyl-2-propen-1-yl]amine hydrochloride](/img/structure/B3086471.png)

![[(2E)-3-Phenyl-2-propen-1-yl]propylamine hydrochloride](/img/structure/B3086496.png)
